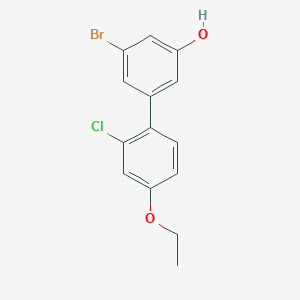
3-Bromo-5-(4-methylsulfonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(4-methylsulfonylphenyl)phenol, abbreviated as 3-BMS-Phenol, is a phenol compound with a bromine atom at the 3-position, and a 4-methylsulfonylphenyl group at the 5-position. It is a white to light yellow crystalline powder with a melting point of 104-105°C and a purity of 95%. This compound is widely used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Scientific Research Applications
3-BMS-Phenol has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of organic compounds, and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used in the synthesis of biologically active compounds, such as antibiotics, hormones, and anti-cancer agents. Furthermore, it has been used in the synthesis of polymers, such as polyurethanes and polyesters.
Mechanism of Action
The mechanism of action of 3-BMS-Phenol is not well understood. However, it is believed to act as an electron acceptor, which allows it to participate in various types of chemical reactions. In addition, it is believed to act as a Lewis acid, which allows it to react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BMS-Phenol are not well understood. However, it has been shown to have a mild stimulating effect on the central nervous system. Additionally, it has been shown to have an antioxidant effect, and to reduce inflammation. It has also been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-BMS-Phenol in laboratory experiments is its high purity (95%), which makes it ideal for use in sensitive applications. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 3-BMS-Phenol in laboratory experiments. For example, it is a strong oxidizing agent, which can lead to unwanted side reactions. Additionally, it is not soluble in water, which can limit its use in aqueous solutions.
Future Directions
There are several potential future directions for the use of 3-BMS-Phenol. One potential direction is the use of the compound as a catalyst for the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of polymers, such as polyurethanes and polyesters. Another potential direction is the use of the compound as an intermediate in the synthesis of biologically active compounds, such as antibiotics, hormones, and anti-cancer agents. Finally, it could be used as a reagent in organic synthesis, and as an electron acceptor in various types of chemical reactions.
Synthesis Methods
The synthesis method used to produce 3-BMS-Phenol involves the reaction of 4-methylsulfonylphenol with bromine in an aqueous medium. The reaction is carried out in the presence of a base such as potassium hydroxide, and a catalyst such as an organic acid. The reaction proceeds in two steps: first, the bromination of the 4-methylsulfonylphenol to form 3-bromo-4-methylsulfonylphenol, and then the oxidation of the brominated intermediate to form 3-BMS-Phenol. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 atmospheres.
properties
IUPAC Name |
3-bromo-5-(4-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3S/c1-18(16,17)13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHUVTMQFYVIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686465 |
Source


|
| Record name | 5-Bromo-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-60-2 |
Source


|
| Record name | 5-Bromo-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

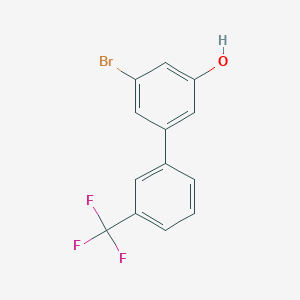

![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)

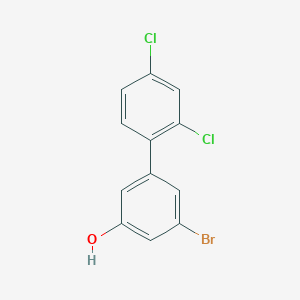
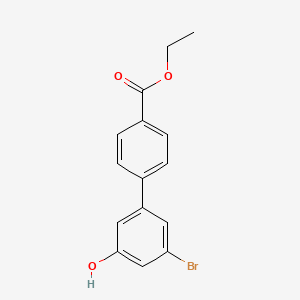
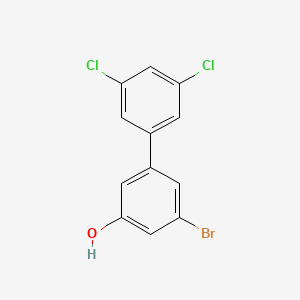
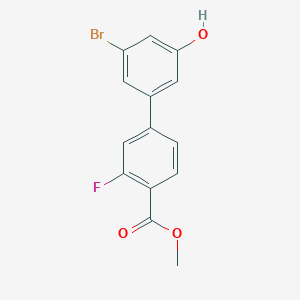

![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)


